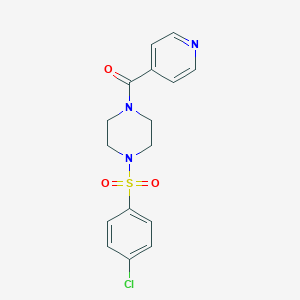
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a pyridine-4-carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihalide.
Introduction of the 4-chlorobenzenesulfonyl group: This can be achieved through sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the pyridine-4-carbonyl group: This step might involve acylation using pyridine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzenesulfonyl group can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol-substituted derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is unique due to the specific combination of substituents on the piperazine ring, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H16ClN3O3S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-1-3-15(4-2-14)24(22,23)20-11-9-19(10-12-20)16(21)13-5-7-18-8-6-13/h1-8H,9-12H2 |
InChIキー |
UPQPLCHRUISXHI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















